6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine
Overview
Description
6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine is an organic compound that belongs to the class of pyrrolopyridines. It is characterized by the presence of a bromine atom at the 6th position and an amine group at the 4th position of the pyrrolo[2,3-b]pyridine core. This compound is often used in chemical research and pharmaceutical development due to its unique structural properties and potential biological activities.
Mechanism of Action
Target of Action
Similar compounds, such as 1h-pyrrolo[2,3-b]pyridine derivatives, have been reported to exhibit potent activities against fgfr1, 2, and 3 .
Mode of Action
It is likely that it interacts with its targets (possibly fgfr1, 2, and 3) to induce changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to inhibit kinase activity , which could potentially affect a variety of cellular signaling pathways.
Result of Action
Similar compounds have been reported to inhibit cell proliferation and induce apoptosis .
Biochemical Analysis
Biochemical Properties
6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes and interactions with proteins. This compound has been shown to interact with enzymes such as kinases, which are crucial in regulating various cellular processes. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to inhibition or modulation of enzyme activity. Additionally, this compound may interact with other biomolecules, including receptors and signaling proteins, thereby influencing cellular signaling pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the proliferation of cancer cells by interfering with signaling pathways that promote cell growth and survival. It may also induce apoptosis, a process of programmed cell death, in certain cell types. Furthermore, this compound can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to specific sites on enzymes or receptors, leading to conformational changes that affect their activity. For example, this compound may inhibit kinase activity by binding to the ATP-binding site, thereby preventing phosphorylation events that are essential for signal transduction. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These temporal effects are crucial for understanding the potential therapeutic applications of this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as inhibition of tumor growth or modulation of immune responses. At higher doses, this compound may cause toxic or adverse effects, including organ damage or systemic toxicity. Threshold effects have been observed, where the compound’s efficacy plateaus or adverse effects become more pronounced beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can be further processed or excreted. The metabolic flux and levels of metabolites can be influenced by the presence of this compound, affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments or tissues. The distribution of this compound can influence its efficacy and toxicity, as well as its ability to reach target sites within the body .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with DNA or transcription factors to modulate gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular respiration and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine can be achieved through various organic synthesis methods. One common approach involves the bromination of 1H-pyrrolo[2,3-b]pyridine, followed by the introduction of an amine group at the 4th position. The reaction conditions typically include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane (DCM) under controlled temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and amination processes. The optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) and alkyl halides are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically used.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolopyridine derivatives, which can have different functional groups attached to the core structure, enhancing their chemical and biological properties.
Scientific Research Applications
6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of specific enzymes and receptors.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of anticancer and antimicrobial agents.
Industry: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-1H-pyrrolo[3,2-b]pyridine
- 5-Bromo-1H-pyrrolo[2,3-b]pyridine
- 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine
Uniqueness
6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
6-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-6-3-5(9)4-1-2-10-7(4)11-6/h1-3H,(H3,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPJXNLJOYTTKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=N2)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646909 | |
Record name | 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20646909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000340-72-6 | |
Record name | 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20646909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.